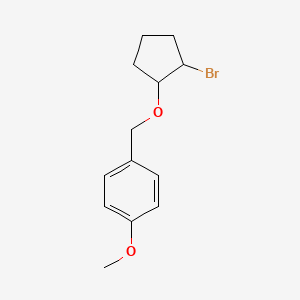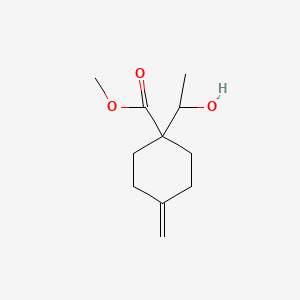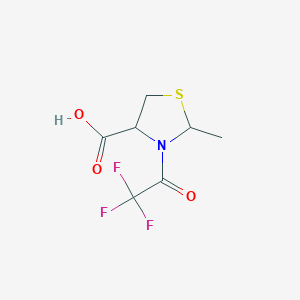
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is particularly interesting due to the presence of a trifluoroacetyl group, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylthiazolidine-4-carboxylic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
Thiazolidine-4-carboxylic acid: Similar structure but without the methyl and trifluoroacetyl groups.
Uniqueness
The presence of the trifluoroacetyl group in 2-Methyl-3-(2,2,2-trifluoroacetyl)thiazolidine-4-carboxylic acid makes it unique compared to other thiazolidine derivatives. This group can significantly enhance the compound’s lipophilicity, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H8F3NO3S |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
2-methyl-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3S/c1-3-11(6(14)7(8,9)10)4(2-15-3)5(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
PVTLKCBNJVDANN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C(CS1)C(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


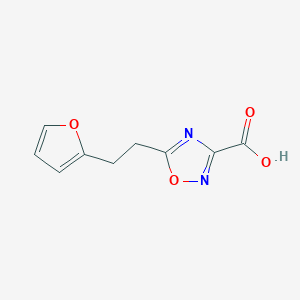
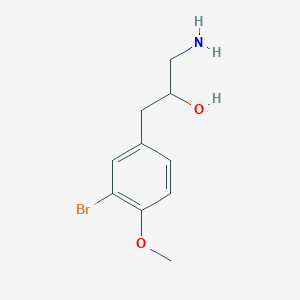
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
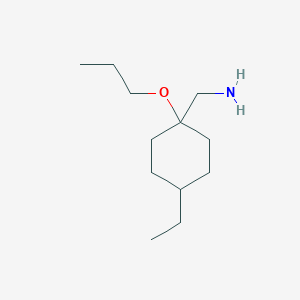
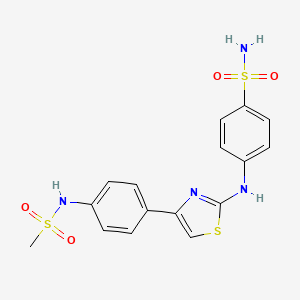
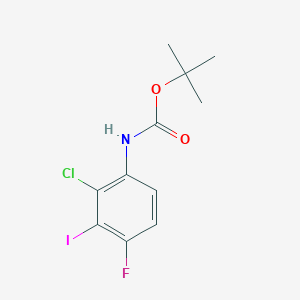
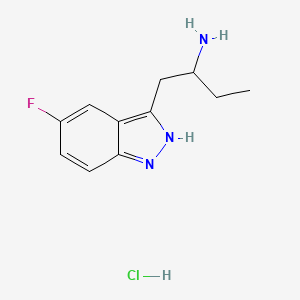


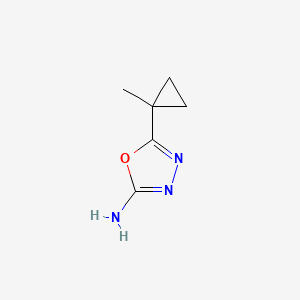
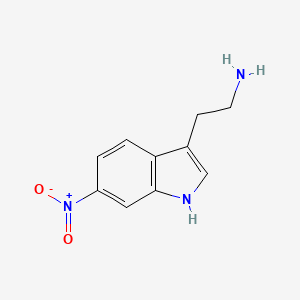
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
